molecular formula C8H12Cl2N4 B2847165 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1052543-81-3

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2847165
CAS No.: 1052543-81-3
M. Wt: 235.11
InChI Key: YKPQHXMMWLRNHY-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a triazole ring fused to a pyridine ring, which is further substituted with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of hydrazines with nitriles or through the reaction of acetylenes with hydrazines.

  • Fusion with Pyridine: The triazole ring is then fused with a pyridine ring through a series of reactions involving oxidative cyclization.

  • Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions.

  • Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the triazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of oxo derivatives of the compound.

  • Reduction Products: Reduction can result in the formation of reduced analogs.

  • Substitution Products: Substitution reactions can yield various substituted derivatives of the compound.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride is compared with other similar compounds, such as:

  • Triazole Derivatives: Other triazole derivatives with different substituents and ring structures.

  • Pyridine Derivatives: Compounds featuring pyridine rings with various functional groups.

  • Ethanamine Derivatives: Other ethanamine compounds with different heterocyclic moieties.

Uniqueness: The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;;/h2-6H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQHXMMWLRNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-81-3
Record name 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
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